REACTION_CXSMILES
|
[CH3:1][C:2]1[C:11]2[C:6](=[C:7]([CH3:13])[C:8]([OH:12])=[CH:9][CH:10]=2)[O:5][C:4](=[O:14])[CH:3]=1.CI.[C:17](=O)([O-])[O-].[K+].[K+]>CC(C)=O.[OH-].[Na+]>[CH3:1][C:2]1[C:11]2[C:6](=[C:7]([CH3:13])[C:8]([O:12][CH3:17])=[CH:9][CH:10]=2)[O:5][C:4](=[O:14])[CH:3]=1 |f:2.3.4,6.7|
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Name
|
|
Quantity
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0.19 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(OC2=C(C(=CC=C12)O)C)=O
|
Name
|
|
Quantity
|
0.18 g
|
Type
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reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The solution was then cooled
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Type
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FILTRATION
|
Details
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filtered
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Type
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CUSTOM
|
Details
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The filtrate was evaporated under reduced pressure
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Type
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CUSTOM
|
Details
|
to yield a beige solid
|
Type
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FILTRATION
|
Details
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collected by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallized from methanol
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Type
|
CUSTOM
|
Details
|
to yield shiny white crystals, m.p. 162°-164° C., 135 mg, 66% yield
|
Name
|
|
Type
|
|
Smiles
|
CC1=CC(OC2=C(C(=CC=C12)OC)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |